molecular formula C35H27N3O2 B3035050 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine CAS No. 292625-77-5

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Cat. No.: B3035050
CAS No.: 292625-77-5
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-UYEZAFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound, with the molecular formula C35H27N3O2, is characterized by its two oxazoline rings attached to a pyridine core. It is widely used in various chemical reactions due to its ability to induce chirality and enhance reaction selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-phenylglycinol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding oxazoline rings . The reaction conditions often include refluxing in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound .

Scientific Research Applications

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance enantioselectivity in various organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to induce chirality.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal ions to form chiral complexes, which then facilitate asymmetric transformations. The oxazoline rings and pyridine core provide a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4S)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
  • 2,6-Bis((4R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
  • 2,6-Bis((4S,5S)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Uniqueness

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine is unique due to its specific stereochemistry, which provides distinct chiral properties compared to its isomers. This stereochemistry is crucial for its effectiveness as a chiral ligand in asymmetric catalysis, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-UYEZAFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.